![molecular formula C14H18ClNO4S B15239299 Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B15239299.png)
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate is a chemical compound with the molecular formula C14H18ClNO4S and a molecular weight of 331.82 g/mol . It is characterized by the presence of a benzyl group, a carbamate functional group, and a cyclobutyl ring substituted with a chlorosulfonylmethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive chlorosulfonyl group.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, primary amines, or alcohols in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Sulfonamide or Sulfonate Derivatives: Formed through nucleophilic substitution.
Amine and Carbon Dioxide: Formed through hydrolysis of the carbamate group.
Aplicaciones Científicas De Investigación
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent for introducing the chlorosulfonyl group into other molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate involves its reactivity with nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The carbamate group can also undergo hydrolysis, releasing carbon dioxide and the corresponding amine, which may interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate
- Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate
- Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate
Uniqueness
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Propiedades
Fórmula molecular |
C14H18ClNO4S |
|---|---|
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
benzyl N-[[1-(chlorosulfonylmethyl)cyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C14H18ClNO4S/c15-21(18,19)11-14(7-4-8-14)10-16-13(17)20-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,17) |
Clave InChI |
NNFBCIYCZQLOPR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CNC(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Cyclopentyloxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15239218.png)
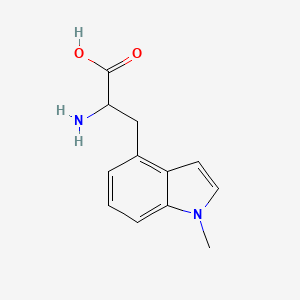
![4-Methyl-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B15239239.png)
![7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15239250.png)
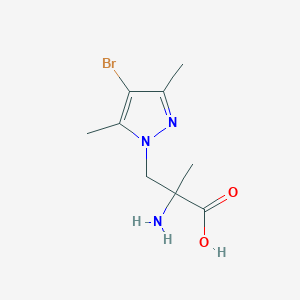
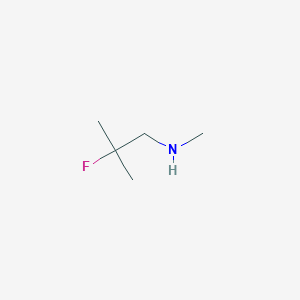
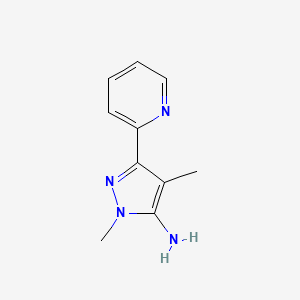
![5,7-Diethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15239269.png)

![1-Methyl-2lambda6-thia-1-azaspiro[4.5]decane-2,2,4-trione](/img/structure/B15239275.png)

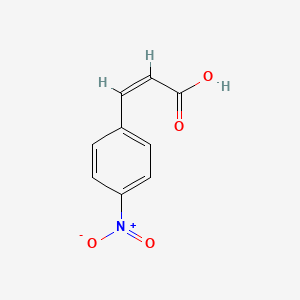
![2-{[2-oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]sulfanyl}benzoic acid](/img/structure/B15239302.png)
amine](/img/structure/B15239309.png)
